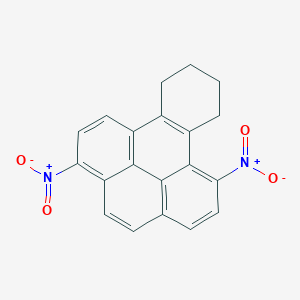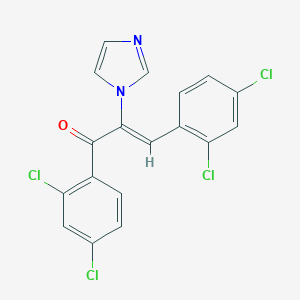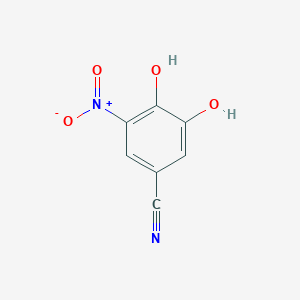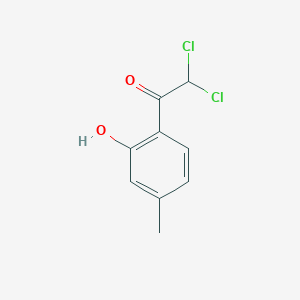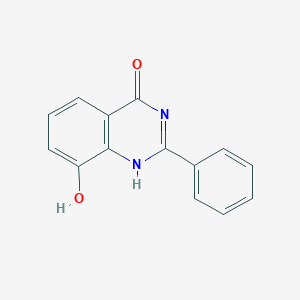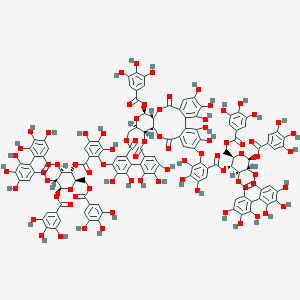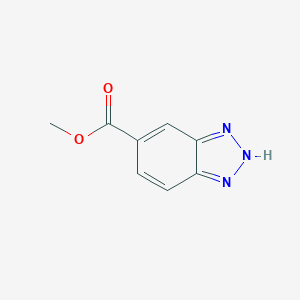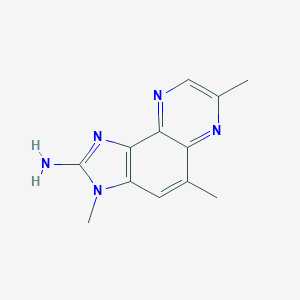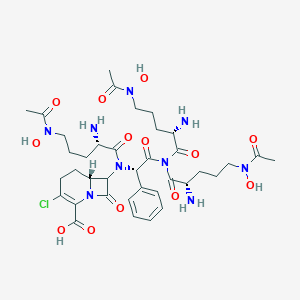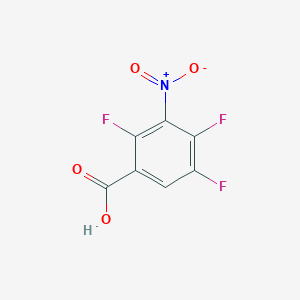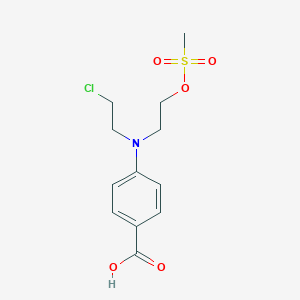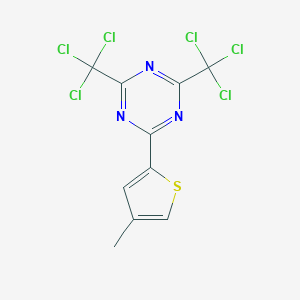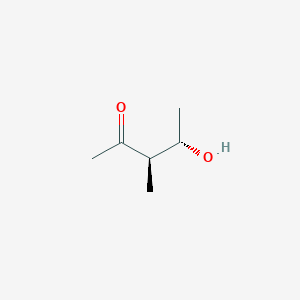
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has attracted significant attention in the scientific community due to its unique properties. It is commonly known as D-maltol and is used as a flavor enhancer in food and beverages. However, recent research has shown that it has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
作用机制
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone varies depending on its application. In medicinal chemistry, it has been shown to exert its antimicrobial and antitumor effects through the inhibition of enzymes involved in cell proliferation and metabolism. In neurodegenerative diseases, it has been shown to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone exerts its inhibitory effects on enzymes through competitive or non-competitive inhibition. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity.
生化和生理效应
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it possesses antioxidant activity, which can protect cells from oxidative stress and damage. It has also been shown to exhibit anti-inflammatory effects, which can reduce inflammation and pain.
实验室实验的优点和局限性
The advantages of using (3R,4S)-3-Methyl-4-hydroxy-2-pentanone in lab experiments include its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, its chiral nature can pose challenges in certain experiments, and its effects can vary depending on the enantiomer used.
未来方向
There are numerous future directions for the research on (3R,4S)-3-Methyl-4-hydroxy-2-pentanone. In medicinal chemistry, further studies are needed to explore its potential as a therapeutic agent for various diseases. In biochemistry, more research is needed to elucidate its mechanism of action and its potential use as a chelating agent. In material science, further studies are needed to explore its potential use in the synthesis of MOFs and other porous materials.
Conclusion:
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral compound that has potential applications in various scientific fields. Its unique properties make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and its potential applications.
合成方法
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and esterases to catalyze the reaction between acetylacetone and glucose. Chemical synthesis involves the reaction between acetylacetone and diacetyl in the presence of a catalyst such as zinc chloride.
科学研究应用
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In biochemistry, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the synthesis of melanin and the breakdown of carbohydrates, respectively. It has also been studied for its potential use as a chelating agent in metal ion binding.
In material science, (3R,4S)-3-Methyl-4-hydroxy-2-pentanone has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. It has been shown to form stable complexes with metal ions, which can be used as building blocks for the synthesis of MOFs.
属性
CAS 编号 |
116660-75-4 |
|---|---|
产品名称 |
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone |
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI 键 |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
手性 SMILES |
C[C@H]([C@H](C)O)C(=O)C |
SMILES |
CC(C(C)O)C(=O)C |
规范 SMILES |
CC(C(C)O)C(=O)C |
同义词 |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
